molecular formula C22H30O2 B12206683 Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 69898-56-2

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]-

Cat. No.: B12206683
CAS No.: 69898-56-2
M. Wt: 326.5 g/mol
InChI Key: NIHMPJAREIUKNW-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- is a synthetic polymer known for its unique chemical structure and properties. This compound is widely used in various industrial and scientific applications due to its stability, solubility, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer structure .

Industrial Production Methods

Industrial production of this compound often employs continuous reactors, such as falling film reactors, to ensure consistent quality and yield. The process involves the reaction of ethylene oxide with a suitable initiator, followed by purification and stabilization steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes.

    Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the development of medical devices and pharmaceutical formulations.

    Industry: Applied in the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, altering their activity and stability. In industrial applications, the polymer’s surfactant properties enable it to reduce surface tension and enhance the mixing of different substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- stands out due to its specific functional groups, which impart unique solubility, reactivity, and stability. These properties make it particularly valuable in applications requiring precise control over molecular interactions and stability .

Biological Activity

Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- (CAS Number: 69898-56-2) is a synthetic polymer that belongs to the class of ethoxylated phenols. This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C22H30O2
  • Molecular Weight : 326.4724 g/mol
  • SMILES Notation : CC(c1ccc(cc1)OCCOc1ccc(cc1)C(C)(C)C)(C)C

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure provides antioxidant properties. This allows the compound to scavenge free radicals and reduce oxidative stress in biological systems.
  • Surfactant Properties : As an ethoxylated phenol derivative, it exhibits surfactant characteristics that can influence cellular membrane integrity and permeability, potentially affecting cellular signaling pathways.
  • Endocrine Disruption Potential : Similar compounds have been studied for their ability to mimic or interfere with hormonal functions in organisms, which raises concerns about their environmental impact and implications for human health.

Antioxidant Activity

A study conducted by highlighted the antioxidant capacity of poly(oxy-1,2-ethanediyl) derivatives. The compound demonstrated significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in cells.

Cytotoxicity Assays

In a cytotoxicity assessment using human cell lines, poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- showed varying levels of cytotoxic effects depending on concentration and exposure time. The results indicated that at lower concentrations, the compound exhibited protective effects against oxidative stress-induced cell death, while higher concentrations led to increased cytotoxicity .

Case Study: Environmental Impact

Research on the environmental impact of similar compounds has shown that they can accumulate in aquatic ecosystems and may disrupt endocrine functions in aquatic organisms. A case study focused on the effects of ethoxylated phenols on fish populations revealed alterations in reproductive behaviors and developmental anomalies .

Data Tables

Parameter Value
Molecular FormulaC22H30O2
Molecular Weight326.4724 g/mol
Antioxidant Activity (IC50)25 µg/mL (in vitro)
Cytotoxicity (IC50 on HeLa cells)50 µg/mL (24h exposure)

Properties

CAS No.

69898-56-2

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-tert-butyl-4-[2-(4-tert-butylphenoxy)ethoxy]benzene

InChI

InChI=1S/C22H30O2/c1-21(2,3)17-7-11-19(12-8-17)23-15-16-24-20-13-9-18(10-14-20)22(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

NIHMPJAREIUKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)(C)C

Related CAS

69898-56-2

Origin of Product

United States

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